

Spectroscopic Analysis of (1R,2R)-1,2-Cyclohexanedimethanol: A Technical Guide

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Compound of Interest

Compound Name: (1R,2R)-1,2-Cyclohexanedimethanol

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This technical guide provides a detailed overview of the spectroscopic data for **(1R,2R)-1,2-Cyclohexanedimethanol**, a chiral diol of significant interest in asymmetric synthesis and materials science. The document outlines expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Introduction

(1R,2R)-1,2-Cyclohexanedimethanol is a C₂-symmetric chiral building block. Its stereochemically defined structure makes it a valuable component in the synthesis of chiral ligands, auxiliaries, and polymers. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stereochemical integrity of this compound. This guide summarizes the key spectroscopic data and methodologies relevant to its analysis. The compound exists as a white solid at room temperature with a molecular formula of C₈H₁₆O₂ and a molecular weight of 144.21 g/mol .^[1]

Spectroscopic Data

The following tables summarize the expected quantitative data for the ¹H NMR, ¹³C NMR, and IR spectra of **(1R,2R)-1,2-Cyclohexanedimethanol**. These values are based on general principles of spectroscopy and data from analogous compounds.

¹H NMR Spectroscopy Data

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 3.4 - 3.7	m	4H	-CH ₂ OH
~ 1.6 - 1.8	m	2H	-CH-CH ₂ OH
~ 1.2 - 1.5	m	8H	Cyclohexyl ring protons
Variable	br s	2H	-OH

Note: The chemical shifts and multiplicities are estimations and can vary based on solvent and concentration.

¹³C NMR Spectroscopy Data

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

Chemical Shift (δ) ppm	Assignment
~ 65 - 70	-CH ₂ OH
~ 40 - 45	-CH-CH ₂ OH
~ 25 - 35	Cyclohexyl ring carbons

Note: Due to the symmetry of the molecule, four distinct signals are expected for the cyclohexane ring carbons.

IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600 - 3200	Strong, Broad	O-H stretch (alcohol)
2980 - 2850	Strong	C-H stretch (alkane)
1470 - 1440	Medium	C-H bend (alkane)
1050 - 1000	Strong	C-O stretch (primary alcohol)

Experimental Protocols

Detailed methodologies for acquiring NMR and IR spectra are crucial for reproducibility and accuracy.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve 5-10 mg of **(1R,2R)-1,2-Cyclohexanedimethanol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The use of a deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum.
- **Internal Standard:** Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
- **Filtration:** Filter the sample solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that could degrade the quality of the spectrum.
- **Data Acquisition:** Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra at a suitable magnetic field strength (e.g., 300 or 500 MHz). Standard acquisition parameters are typically used, with adjustments made to optimize signal-to-noise and resolution. For ¹³C NMR, a proton-decoupled experiment is standard to produce singlets for each unique carbon atom.

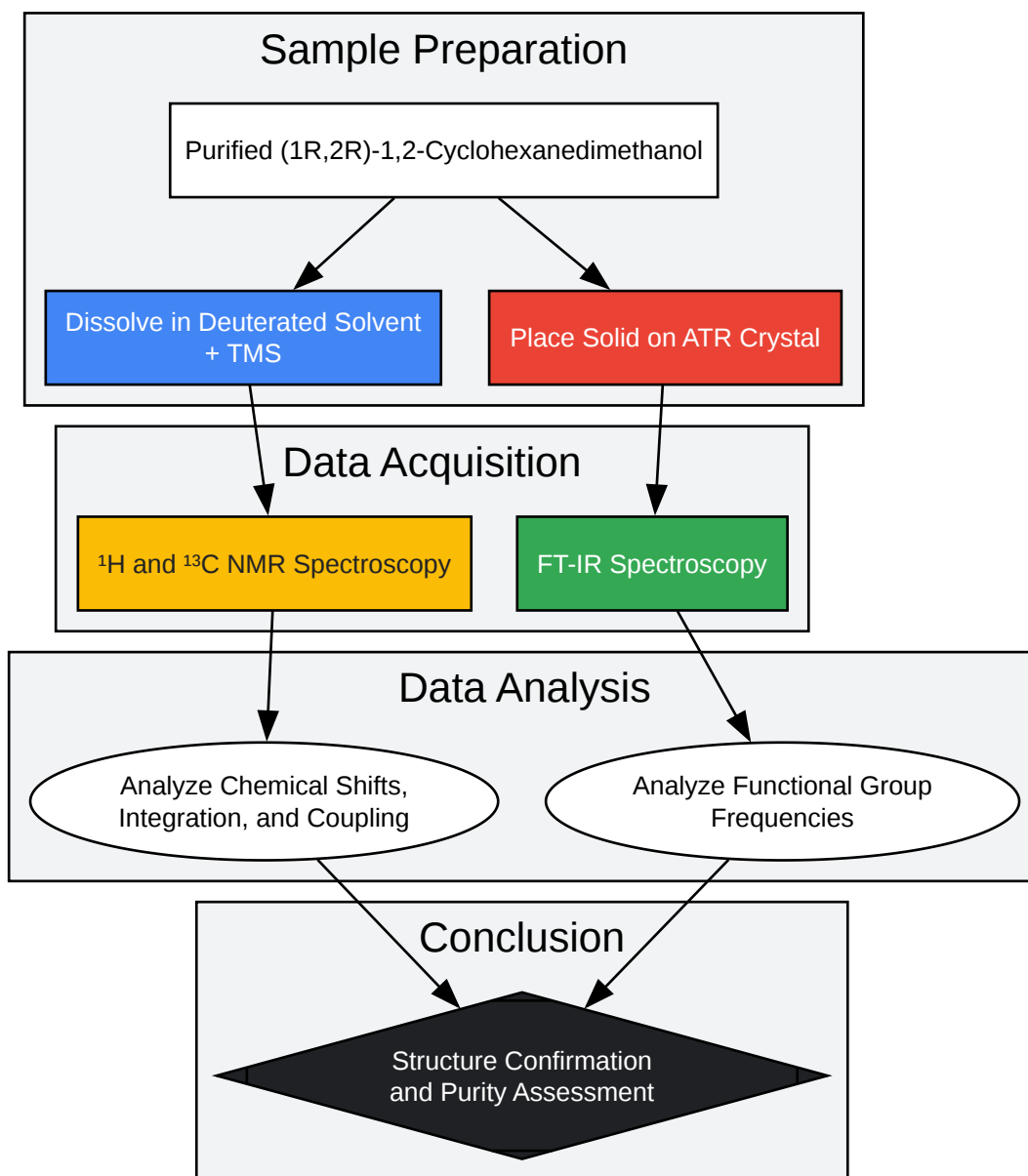
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- **Instrument Preparation:** Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty ATR accessory.
- **Sample Application:** Place a small amount of the solid **(1R,2R)-1,2-Cyclohexanedimethanol** sample directly onto the ATR crystal.
- **Pressure Application:** Use the pressure arm to press the sample firmly and evenly against the crystal surface to ensure good contact.
- **Data Acquisition:** Collect the infrared spectrum. Typically, a number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. The spectrum is recorded as absorbance or transmittance versus wavenumber (in cm^{-1}).
- **Cleaning:** After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) to remove all traces of the sample.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **(1R,2R)-1,2-Cyclohexanedimethanol**.

Spectroscopic Analysis Workflow



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. (1R,2R)-1,2-Cyclohexanedimethanol | 65376-05-8 | Benchchem [benchchem.com]
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